molecular formula C18H23FN2S B11432885 8-Tert-butyl-3-(3-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

8-Tert-butyl-3-(3-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B11432885
M. Wt: 318.5 g/mol
InChI Key: MXXMDNBENQEMML-UHFFFAOYSA-N
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Description

8-Tert-butyl-3-(3-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of a fluorophenyl group and a thione moiety adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Tert-butyl-3-(3-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a ketone or aldehyde under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This step often requires the use of a fluorinated aromatic compound and a strong base.

    Formation of the Thione Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-Tert-butyl-3-(3-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione moiety can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorophenyl group, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced fluorophenyl derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

8-Tert-butyl-3-(3-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 8-Tert-butyl-3-(3-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets and pathways. The compound’s thione moiety can interact with thiol groups in proteins, leading to the modulation of enzyme activity. Additionally, the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(4-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
  • tert-Butyl 4-(4-fluorophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness

8-Tert-butyl-3-(3-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to its specific combination of a spirocyclic core, a fluorophenyl group, and a thione moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C18H23FN2S

Molecular Weight

318.5 g/mol

IUPAC Name

8-tert-butyl-3-(3-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

InChI

InChI=1S/C18H23FN2S/c1-17(2,3)13-7-9-18(10-8-13)20-15(16(22)21-18)12-5-4-6-14(19)11-12/h4-6,11,13H,7-10H2,1-3H3,(H,21,22)

InChI Key

MXXMDNBENQEMML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)NC(=S)C(=N2)C3=CC(=CC=C3)F

Origin of Product

United States

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